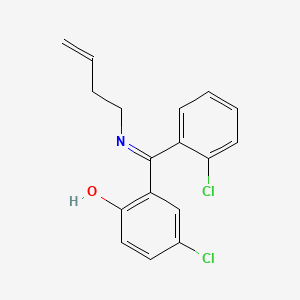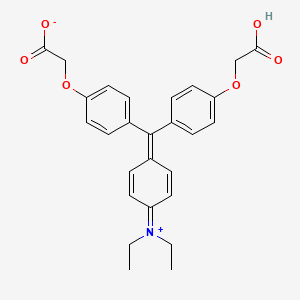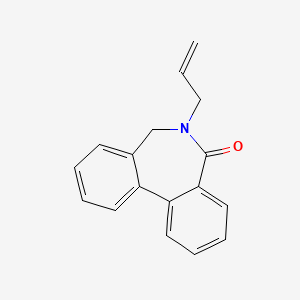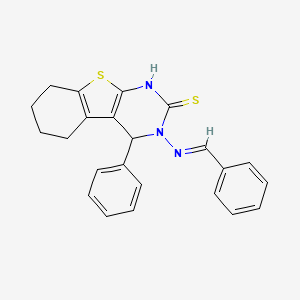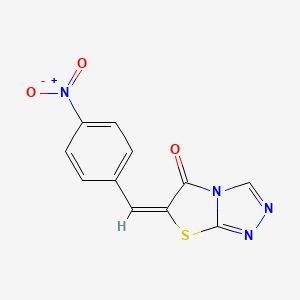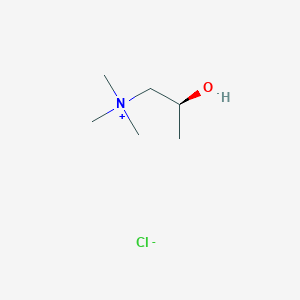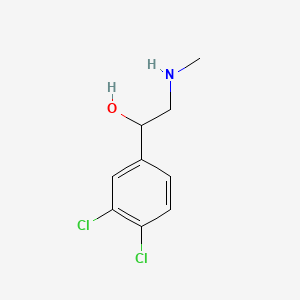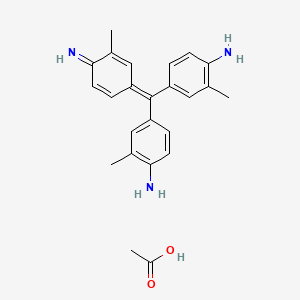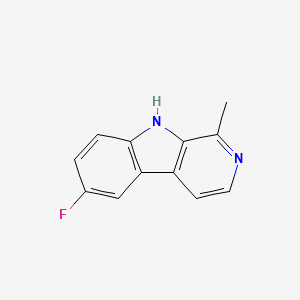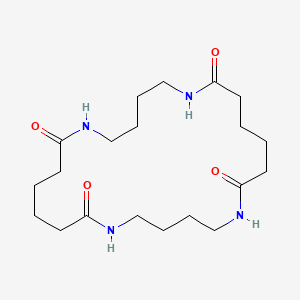
1,4-Butanediamine adipate cyclic dimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Butanediamine adipate cyclic dimer is a chemical compound with the molecular formula C20H36N4O4. It is a cyclic dimer formed from 1,4-butanediamine and adipic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Butanediamine adipate cyclic dimer can be synthesized through a polycondensation reaction involving 1,4-butanediamine and adipic acid. The reaction typically occurs under controlled conditions, such as specific temperatures and catalysts, to ensure the formation of the cyclic dimer .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale polycondensation processes. These processes are optimized for high yield and purity, often utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
1,4-Butanediamine adipate cyclic dimer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1,4-Butanediamine adipate cyclic dimer has several scientific research applications, including:
Polymer Chemistry: It is used as a building block for synthesizing polyamides and polyesters, which have applications in various industries.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biology and Medicine: Research explores its potential use in drug delivery systems and tissue engineering
Mechanism of Action
The mechanism of action of 1,4-butanediamine adipate cyclic dimer involves its interaction with molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with other molecules, influencing their behavior and properties. These interactions are crucial in its applications in polymer chemistry and materials science .
Comparison with Similar Compounds
Similar Compounds
1,5-Pentamethylenediamine: Another diamine used in polymer synthesis.
Hexamethylenediamine: Commonly used in the production of nylon and other polyamides.
Uniqueness
1,4-Butanediamine adipate cyclic dimer is unique due to its specific cyclic structure, which imparts distinct mechanical and thermal properties. This makes it particularly valuable in applications requiring high-performance materials .
Properties
CAS No. |
74059-38-4 |
|---|---|
Molecular Formula |
C20H36N4O4 |
Molecular Weight |
396.5 g/mol |
IUPAC Name |
1,6,13,18-tetrazacyclotetracosane-7,12,19,24-tetrone |
InChI |
InChI=1S/C20H36N4O4/c25-17-9-1-2-10-18(26)22-14-7-8-16-24-20(28)12-4-3-11-19(27)23-15-6-5-13-21-17/h1-16H2,(H,21,25)(H,22,26)(H,23,27)(H,24,28) |
InChI Key |
GXBYASUKQIELCE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)NCCCCNC(=O)CCCCC(=O)NCCCCNC(=O)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




